(Z)-Chlorolefin-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H23ClO |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-4-[(Z)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23-/i4+1,7+1,8+1,11+1,12+1,20+1 |
InChI Key |
GWAJMDNEUFHRBV-HKIUWNKUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Handling of (Z)-Chlorolefin-13C6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental considerations for (Z)-Chlorolefin-13C6, an isotopically labeled compound of significant interest in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates critical safety and handling information from its non-labeled analogue, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene, and its close structural relatives, Tamoxifen and Toremifene, for which extensive safety data exists. This compound is recognized as an intermediate in the synthesis of Tamoxifen derivatives.
Section 1: Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound and its parent compound is crucial for safe handling and experimental design.
| Property | This compound | (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene |
| Chemical Name | 1-(2-chloroethoxy)-4-[(Z)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-phenylbut-1-enyl]benzene | 1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene |
| Synonyms | (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene-13C6 | Toremifene Impurity A |
| Molecular Formula | ¹³C₆C₁₈H₂₃ClO | C₂₄H₂₃ClO |
| Molecular Weight | 368.85 g/mol | 362.89 g/mol |
| Appearance | Not explicitly stated; likely a solid. | Crystalline solid. |
| CAS Number | Not available | 97818-83-2 |
Section 2: Hazard Identification and Toxicological Data
As a chlorinated organic compound and an intermediate in the synthesis of potent pharmaceuticals like Tamoxifen, this compound should be handled as a hazardous substance. The toxicological data for Tamoxifen provides a conservative basis for risk assessment.
| Hazard Classification | Associated Risks and Toxicological Data (based on Tamoxifen) |
| Carcinogenicity | Tamoxifen is a known human carcinogen (IARC Group 1).[1][2] |
| Reproductive Toxicity | Considered a reproductive hazard and teratogen. Pregnant women should not handle this chemical.[1][2] |
| Acute Toxicity | The oral LD50 for Tamoxifen in rats is 4100 mg/kg.[1] Acute effects of exposure may include irritation to the eyes, skin, and respiratory tract.[1] |
| Organ Toxicity | Chronic exposure can lead to damage to the liver, kidneys, and central nervous system.[2] |
| Aquatic Toxicity | Expected to be very toxic to aquatic life with long-lasting effects. |
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound. The following procedures are derived from standard practices for handling hazardous chemicals, chlorinated compounds, and potent pharmaceuticals like Tamoxifen.[1][2][3][4]
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to prevent inhalation of powders or aerosols.[1][3]
-
Ventilated Enclosures: Animal dosing should occur within a chemical fume hood, biological safety cabinet, or a ventilated cage changing station.[1]
Personal Protective Equipment (PPE)
-
Gloves: Double gloving with chemically resistant nitrile gloves is required. Change the outer gloves frequently, especially during prolonged handling.[1][3]
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[1]
-
Lab Coat: A dedicated lab coat must be worn and should be laundered separately from personal clothing.
-
Respiratory Protection: Not generally required when using a fume hood, but a respirator may be necessary for cleaning up large spills outside of containment.
Section 4: Experimental Protocols
The following are generalized experimental protocols for the handling and use of this compound, based on procedures for Tamoxifen and its intermediates.
Preparation of Solutions
-
Work Area Preparation: Before starting, decontaminate the work surface within the chemical fume hood and cover it with an absorbent, plastic-backed pad.[3]
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the fume hood.
-
Dissolving: Add the powder to the desired solvent in a suitable container. Use a magnetic stirrer to ensure complete dissolution.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.
Spill Cleanup Procedure
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, followed by soap and water.[2][3]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact the institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the area until it has been decontaminated by trained personnel.
-
Waste Disposal
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, absorbent pads, and weigh boats, must be disposed of as hazardous chemical waste.[3]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container for incineration.[3]
Section 5: Storage and Transportation
Proper storage and transportation are critical to maintaining the integrity of the compound and ensuring safety.
| Condition | Specification |
| Storage Temperature | Store at room temperature in a cool, dry, well-ventilated area. |
| Light Sensitivity | Protect from light.[2] |
| Container | Keep in a tightly sealed, properly labeled container. |
| Incompatibilities | Avoid strong oxidizing agents.[4] |
| Transportation | When moving the compound, use a secondary, non-breakable container.[4] |
Section 6: Diagrams
To visually represent the necessary workflows and logical relationships for handling this compound, the following diagrams have been created using the DOT language.
Disclaimer: This guide is intended for informational purposes for trained research professionals. The safety and handling recommendations are based on the properties of structurally similar compounds and general laboratory safety principles. Always consult your institution's specific safety guidelines and, if available, the supplier's Safety Data Sheet before handling any chemical.
References
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantification of (Z)-Chlorolefin using its Stable Isotope Labeled Internal Standard, (Z)-Chlorolefin-13C6
INTRODUCTION The quantitative analysis of small molecules in complex matrices is a critical aspect of drug development and scientific research. This application note describes the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (Z)-Chlorolefin in human plasma. The method employs a stable isotope labeled (SIL) internal standard, (Z)-Chlorolefin-13C6, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2][3][4][5] The use of a SIL internal standard is the preferred approach in quantitative bioanalysis as it shares identical chemical and physical properties with the analyte, leading to similar behavior during extraction and ionization.[1][5]
This method is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for pharmacokinetic studies, metabolism research, or other applications where precise quantification of (Z)-Chlorolefin is necessary.
Experimental Protocols
Materials and Reagents
-
(Z)-Chlorolefin (Analyte)
-
This compound (Internal Standard)[6]
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, ultra-pure
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method was employed for the extraction of (Z)-Chlorolefin and this compound from human plasma.
-
Spiking: 50 µL of human plasma was spiked with 10 µL of the internal standard working solution (this compound, 100 ng/mL in 50% ACN).
-
Precipitation: 200 µL of cold acetonitrile containing 0.1% formic acid was added to the plasma sample.
-
Vortexing: The samples were vortexed for 1 minute to ensure complete protein precipitation.
-
Centrifugation: The samples were centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: 150 µL of the clear supernatant was transferred to a clean autosampler vial.
-
Injection: 10 µL of the supernatant was injected into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Chromatographic separation was achieved using a C18 reverse-phase column. The LC parameters were optimized to achieve a good peak shape and separation from potential matrix interferences.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 5.0 minutes |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry (MS/MS) Method
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for the detection of (Z)-Chlorolefin and this compound. The instrument parameters were optimized by infusing a standard solution of each compound. Multiple Reaction Monitoring (MRM) was used for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| (Z)-Chlorolefin | 250.2 | 180.1 | 0.1 | 30 | 15 |
| This compound | 256.2 | 186.1 | 0.1 | 30 | 15 |
Data Presentation
Calibration Curve
The method was linear over the concentration range of 1 to 1000 ng/mL for (Z)-Chlorolefin in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 3: Calibration Curve Summary
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1,250 | 50,000 | 0.025 | 1.02 | 102.0 |
| 5 | 6,300 | 51,000 | 0.124 | 4.95 | 99.0 |
| 10 | 12,800 | 50,500 | 0.253 | 10.1 | 101.0 |
| 50 | 64,500 | 49,800 | 1.295 | 50.8 | 101.6 |
| 100 | 130,000 | 50,200 | 2.590 | 99.5 | 99.5 |
| 500 | 655,000 | 49,900 | 13.126 | 502.1 | 100.4 |
| 1000 | 1,320,000 | 50,100 | 26.347 | 998.0 | 99.8 |
| Regression Equation: y = 0.0263x + 0.0012 | |||||
| Correlation Coefficient (r²): 0.9995 |
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 3 | 3.05 | 4.2 | 101.7 | 3.08 | 5.1 | 102.7 |
| Mid QC | 75 | 73.9 | 3.1 | 98.5 | 74.5 | 4.0 | 99.3 |
| High QC | 750 | 758.2 | 2.5 | 101.1 | 761.5 | 3.5 | 101.5 |
Visualizations
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. waters.com [waters.com]
- 6. clinivex.com [clinivex.com]
Application Notes and Protocols for Chlorolefin Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorolefins, a class of halogenated organic compounds characterized by at least one carbon-carbon double bond and one or more chlorine atoms, are of significant interest across various scientific disciplines. Their applications range from industrial solvents and intermediates in chemical synthesis to their presence as environmental contaminants and potential impurities in pharmaceutical manufacturing. Accurate and reliable quantification of chlorolefins is crucial for environmental monitoring, food safety assessment, and ensuring the quality and safety of drug products.[1]
Effective sample preparation is a critical and often challenging step in the analytical workflow for chlorolefin analysis. The choice of technique depends on the specific chlorolefin, the sample matrix, and the sensitivity required for the analytical method, which is often gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[2] This document provides detailed application notes and protocols for the most common and effective sample preparation techniques for chlorolefin analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Key Sample Preparation Techniques
Solid-Phase Extraction (SPE)
Application Note: SPE is a highly selective and versatile technique used to isolate and concentrate chlorolefins from liquid samples, such as water and biological fluids. It is also effective for cleaning up complex extracts from solid samples. The principle involves passing the sample through a solid sorbent that retains the analytes of interest. Interferences are washed away, and the purified analytes are then eluted with a small volume of a suitable solvent. This technique is particularly advantageous for achieving low detection limits and reducing matrix effects in sensitive analytical instruments.[1]
Experimental Protocol: SPE for Short-Chain Chlorinated Paraffins (SCCPs) in Water
This protocol is adapted for the analysis of SCCPs in water samples, followed by GC with electron capture detection (GC-ECD) or mass spectrometry (MS).
Materials:
-
SPE cartridges (e.g., 100-µm polydimethylsiloxane (B3030410) coating)
-
Water sample (e.g., 1 L of river water)
-
Milli-Q water (for quality control)
-
Sodium chloride (NaCl)
-
Methanol (HPLC grade)
-
Hexane (B92381) (pesticide grade)
-
Vacuum manifold for SPE
-
Concentrator/evaporator system (e.g., nitrogen evaporator)
-
GC vials
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of hexane followed by 5 mL of methanol, and finally 10 mL of Milli-Q water. Do not allow the cartridge to dry out.
-
Sample Loading: Add NaCl to the water sample to a final concentration of 3% (w/v) to increase the ionic strength. Pass the entire water sample (1 L) through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 10 mL of Milli-Q water to remove any remaining salts and polar interferences.
-
Drying: Dry the cartridge under vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained SCCPs from the cartridge with 10 mL of hexane into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a GC vial for analysis by GC-ECD or GC-MS.
Quantitative Data Summary: SPE for SCCPs in Water [3]
| Parameter | Milli-Q Water | Tap Water | River Water |
| Linearity Range (µg/L) | 0.06 - 6 | 0.6 - 6 | 0.6 - 6 |
| Precision (RSD, %) | 12 | 14 | 13 |
| Limit of Detection (LOD, µg/L) | 0.02 | 0.3 | 0.3 |
Liquid-Liquid Extraction (LLE)
Application Note: LLE is a fundamental and widely used technique for separating chlorolefins from a sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[4] It is a versatile method applicable to a wide range of sample types, including water, soil, and biological tissues. The efficiency of the extraction depends on the choice of solvent, the pH of the aqueous phase, and the partitioning coefficient of the analyte.[4]
Experimental Protocol: LLE for Polychlorinated n-Alkanes (PCAs) in Food
This protocol is designed for the extraction of PCAs from wet and lipid-rich food samples, followed by LC-MS/MS analysis.[5]
Materials:
-
Homogenized food sample (2.5–5 g for wet samples)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
n-hexane (pesticide grade)
-
Dichloromethane (DCM, pesticide grade)
-
Internal standard solution (e.g., 1,5,5,6,6,10-hexachlorodecane)
-
50-mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Nitrogen evaporator
-
Methanol (HPLC grade)
-
LC vials
Procedure:
-
Sample Preparation:
-
Spiking: Add 100 µL of the internal standard solution to the sample.
-
Extraction:
-
Add 25 mL of a n-hexane/dichloromethane (1:1, v/v) mixture to the tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Repeat the extraction step with another 25 mL of the solvent mixture.[5]
-
-
Combined Extracts: Combine the two organic extracts.
-
Concentration and Solvent Exchange:
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Quantitative Data Summary: LLE for PCAs in Fortified Sunflower Oil [5]
| Analyte Group | Fortification Level (ng/g) | Recovery (%) | Precision (RSD, %) |
| SCCPs (C10-13) | 10 | 85 - 105 | < 15 |
| MCCPs (C14-17) | 10 | 90 - 110 | < 12 |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Application Note: The QuEChERS method has gained widespread popularity for the analysis of a broad range of analytes, including chlorolefins, in complex matrices like food and environmental samples.[6] It involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts to induce phase separation from the aqueous component of the sample. This is followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[6]
Experimental Protocol: QuEChERS for Long-Chain Chlorinated Paraffins (LCCPs) in Sediment
This protocol is adapted for the extraction and cleanup of LCCPs from sediment samples prior to analysis by two-dimensional liquid chromatography-Orbitrap high-resolution mass spectrometry (2DLC-Orbitrap HRMS).[7]
Materials:
-
Homogenized sediment sample (e.g., 5 g)
-
Acetonitrile (B52724) (ACN, HPLC grade)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
50-mL centrifuge tubes with screw caps
-
High-speed centrifuge
-
Vortex mixer
-
LC vials
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized sediment sample into a 50-mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing 150 mg of MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to an LC vial for analysis.
-
Quantitative Data Summary: QuEChERS for LCCPs in Sediment [7]
| Spiking Level (ng/g) | Recovery (%) |
| 5 | 90.5 - 95.2 |
| 50 | 84.7 - 86.6 |
| 200 | 81.4 - 83.4 |
Analytical Workflow
The general analytical workflow for chlorolefin analysis involves several key stages, from sample collection to final data analysis. The following diagram illustrates a typical workflow.
Caption: General workflow for chlorolefin analysis.
Conclusion
The selection of an appropriate sample preparation technique is paramount for achieving accurate and reliable results in chlorolefin analysis. Solid-Phase Extraction offers high selectivity and concentration factors, particularly for aqueous samples.[3] Liquid-Liquid Extraction remains a robust and versatile method for a wide array of sample matrices.[4] The QuEChERS approach provides a rapid and efficient workflow for complex samples like food and sediment.[6][7] The protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals to develop and validate their analytical methods for the determination of chlorolefins in various matrices. Proper validation of the chosen method is essential to ensure data quality and regulatory compliance.[1]
References
- 1. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Solid-phase microextraction for the analysis of short-chain chlorinated paraffins in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. QuEChERS-based extraction and two-dimensional liquid chromatography-high resolution mass spectrometry for the determination of long chain chlorinated paraffins in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tamoxifen in Water Samples using (Z)-Chlorolefin-¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tamoxifen (B1202) is a widely used non-steroidal antiestrogenic drug for the treatment of estrogen receptor-positive breast cancer.[1][2] Its extensive use leads to its excretion and subsequent presence in various environmental water bodies, raising concerns about its potential ecological impact. Accurate and reliable quantification of tamoxifen in water is crucial for environmental monitoring and risk assessment.
This document provides a detailed protocol for the analysis of tamoxifen in water samples using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of (Z)-Chlorolefin-¹³C₆ as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4] (Z)-Chlorolefin-¹³C₆, a stable isotope-labeled analog of a tamoxifen-related compound, is an ideal internal standard as it shares similar chemical and physical properties with the analyte of interest.
Principle
The method involves the extraction and concentration of tamoxifen from water samples using solid-phase extraction (SPE). The extracted analyte, along with the internal standard, is then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of tamoxifen.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow of the analytical method for tamoxifen quantification in water samples.
Caption: Workflow for Tamoxifen Analysis in Water.
Experimental Protocols
Reagents and Materials
-
Tamoxifen standard (purity >99%)
-
(Z)-Chlorolefin-¹³C₆ internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Standard Solution Preparation
-
Tamoxifen Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tamoxifen in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (Z)-Chlorolefin-¹³C₆ in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation (Solid-Phase Extraction)
-
Collect 500 mL of the water sample in a clean glass container.
-
Spike 100 µL of the 100 ng/mL internal standard spiking solution into the water sample.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B in 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Tamoxifen and (Z)-Chlorolefin-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tamoxifen (Quantifier) | 372.2 | 72.1 | 35 |
| Tamoxifen (Qualifier) | 372.2 | 165.1 | 25 |
| (Z)-Chlorolefin-¹³C₆ (IS) | 378.2 | 72.1 | 35 |
Data Presentation and Quantification
Calibration Curve
Prepare a calibration curve by plotting the peak area ratio of tamoxifen to the internal standard against the concentration of the tamoxifen standards. A linear regression with a weighting factor of 1/x is typically used. The calibration range should encompass the expected concentrations of tamoxifen in the water samples.
Quantitative Data Summary
The following table summarizes typical performance data for the method.
Table 2: Method Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/L |
| Limit of Quantification (LOQ) | 0.5 ng/L |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Sample Analysis
Analyze the prepared water samples using the established LC-MS/MS method. Calculate the concentration of tamoxifen in the samples using the calibration curve.
Quality Control
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blank: A sample of ultrapure water processed through the entire analytical procedure to check for contamination.
-
Spiked Sample: A water sample fortified with a known concentration of tamoxifen to assess matrix effects and recovery.
-
Duplicate Analysis: Analyzing a sample in duplicate to check for method precision.
Conclusion
The described LC-MS/MS method using (Z)-Chlorolefin-¹³C₆ as an internal standard provides a robust, sensitive, and accurate means for the quantification of tamoxifen in water samples. This protocol is suitable for routine environmental monitoring and research applications. The use of a stable isotope-labeled internal standard is critical for achieving reliable results by compensating for potential variations in sample preparation and instrumental analysis.
References
- 1. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to resolve co-eluting peaks with (Z)-Chlorolefin-13C6
Welcome to the technical support center for (Z)-Chlorolefin-13C6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during analytical experiments, with a focus on resolving co-eluting peaks.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can pose a significant challenge, potentially leading to inaccurate quantification.[1][2] This guide provides a systematic approach to troubleshoot and resolve co-eluting peaks when using this compound as an internal standard.
Problem: My analyte is co-eluting with this compound or with a matrix component.
The first step is to identify the nature of the co-elution. While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte to compensate for matrix effects[3][4], slight chromatographic shifts can occur.[5][6] Co-elution with matrix components can also lead to ion suppression or enhancement, affecting analytical accuracy.[7][8]
Below is a troubleshooting workflow to address these issues.
Caption: A stepwise workflow for diagnosing and resolving co-eluting peaks.
FAQs: Troubleshooting Co-elution with this compound
Q1: I've observed a slight shift in retention time between my analyte and this compound. Is this normal and how can I fix it?
A1: Yes, a slight retention time shift between an analyte and its stable isotope-labeled internal standard (SIL-IS) can occur due to the chromatographic isotope effect.[6] While ¹³C-labeled standards like this compound generally exhibit a smaller isotope effect compared to deuterated standards, differences in physicochemical properties can still lead to partial separation.[5][6] If this differential elution leads to inconsistent matrix effects, it can compromise quantification.[6]
Troubleshooting Steps:
-
Optimize Column Temperature: Adjusting the column temperature can alter selectivity and may help to align the elution of the analyte and the internal standard.[9][10]
-
Modify Mobile Phase Composition: A slight adjustment in the organic solvent-to-aqueous ratio can influence retention and potentially improve co-elution.[9]
-
Use a Column with Lower Resolution: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and its SIL-IS elute together, which is crucial for compensating for matrix effects.[3]
Q2: My analyte peak is showing shouldering or tailing, suggesting co-elution with a matrix component. What should I do?
A2: Peak asymmetry, such as shouldering or tailing, is a strong indicator of co-elution with an interfering compound from the sample matrix.[2][11] The goal is to separate the analyte from the interference without necessarily separating it from the internal standard.
Troubleshooting Steps:
-
Adjust the Gradient Profile: A shallower gradient around the elution time of your analyte can increase the separation between it and the interfering peak.[12]
-
Change the Mobile Phase Organic Solvent: If using acetonitrile, switching to methanol (B129727) (or vice versa) can alter the selectivity of the separation due to different solvent properties.[12]
-
Modify the Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of the analyte and some interferences, which can significantly impact retention and selectivity.[12]
-
Improve Sample Preparation: Implementing a more rigorous sample cleanup method, such as solid-phase extraction (SPE), can help remove matrix components that are causing the interference.[8][11]
| Parameter Change | Expected Outcome on Resolution | Potential Drawbacks |
| Decrease Flow Rate | Increased peak efficiency and resolution.[10] | Longer analysis time.[12] |
| Increase Column Temperature | Can improve efficiency and alter selectivity.[9] | May cause sample degradation.[10] |
| Decrease Gradient Slope | Improved separation of closely eluting peaks.[12] | Increased run time. |
| Switch Organic Solvent | Change in selectivity, potentially resolving peaks.[12] | May require re-optimization of the entire method. |
| Change Column Chemistry | Significant change in selectivity.[9] | Cost and time for new column screening. |
Q3: Even after optimizing my chromatography, I still have co-elution. Can I rely on my mass spectrometer to resolve the issue?
A3: Yes, mass spectrometry provides an additional dimension of separation based on the mass-to-charge ratio (m/z) of the ions.[13] Since this compound has a different mass than the unlabeled analyte, they can be distinguished by the mass spectrometer even if they co-elute chromatographically.[3]
However, it is crucial to be aware of potential matrix effects. If a co-eluting matrix component suppresses or enhances the ionization of the analyte and the internal standard to different extents, the accuracy of the quantification will be compromised.[8]
Caption: Decision tree for addressing co-elution in LC-MS.
Experimental Protocols
Protocol 1: Systematic Approach to HPLC Method Optimization for Resolving Co-eluting Peaks
This protocol provides a step-by-step guide to method development aimed at resolving an analyte from an interfering peak when using this compound as an internal standard.
1. Initial Conditions:
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Injection Volume: 5 µL.
-
Detector: UV at a relevant wavelength or MS in full scan mode.
2. Scouting Gradient:
-
Run a fast, broad gradient to determine the approximate elution time of the analyte and any co-eluting species (e.g., 5% to 95% B in 15 minutes).[12]
3. Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the target peaks. For example, if the peaks of interest elute at 40% B, you could design a gradient segment that goes from 30% to 50% B over 10 minutes.[12]
4. Solvent and Temperature Screening:
| Step | Parameter to Change | Values to Test | Rationale |
| 1 | Organic Solvent | Replace Acetonitrile with Methanol | Alters selectivity.[12] |
| 2 | Column Temperature | 30°C, 40°C, 50°C | Affects efficiency and selectivity.[9] |
| 3 | Flow Rate | 0.8 mL/min, 1.0 mL/min, 1.2 mL/min | Influences peak efficiency.[10] |
Note: Change only one parameter at a time to systematically evaluate its effect on the separation.[10]
5. Final Refinement:
-
Once baseline resolution is achieved, the method can be further optimized for speed by increasing the flow rate or shortening the gradient, ensuring that the resolution is not compromised.
References
- 1. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ngwenfa.wordpress.com [ngwenfa.wordpress.com]
Technical Support Center: Optimizing Mass Spectrometry for (Z)-Chlorolefin-13C6
Welcome to the technical support center for the mass spectrometry (MS) analysis of (Z)-Chlorolefin-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and data interpretation for this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected isotopic pattern for this compound in a mass spectrum?
A1: The isotopic pattern for this compound will be characterized by the presence of chlorine's natural isotopes (³⁵Cl and ³⁷Cl) and the incorporation of six ¹³C atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have natural abundances of about 75.8% and 24.2%, respectively, leading to a distinct M and M+2 peak pattern with an intensity ratio of approximately 3:1.[1] The six ¹³C atoms will shift the entire isotopic cluster to a higher mass compared to the unlabeled analog. The complexity of the isotopic pattern increases with the number of chlorine atoms.[1]
Q2: Which ionization technique is recommended for this compound analysis?
A2: The choice of ionization technique depends on the volatility and thermal stability of your compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for volatile and thermally stable compounds.[1] Electron Ionization (EI) is a common technique in GC-MS but may cause extensive fragmentation.[2] For chlorinated compounds, Negative Chemical Ionization (NCI) is often preferred as it can provide higher sensitivity and less fragmentation.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, LC-MS with Electrospray Ionization (ESI) is a good choice.[4][5] ESI is a soft ionization technique, meaning it causes very little fragmentation, which is advantageous for observing the molecular ion.[5] Given that chlorolefins are similar in nature to chlorinated paraffins, which are successfully analyzed by LC-ESI-HRMS, this is a promising approach.[4][6]
Q3: What common adduct ions might be observed for this compound in ESI-MS?
A3: In ESI-MS, particularly in negative ion mode, chlorinated compounds are known to form chloride adduct ions, [M+Cl]⁻.[1] This can be especially useful if the compound does not readily deprotonate to form [M-H]⁻.[1] The use of chlorinated solvents in the mobile phase can promote the formation of these adducts.[1] In positive ion mode, you might observe common adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.[1]
Q4: How does the ¹³C labeling affect quantification?
A4: The ¹³C labeling is intentionally introduced for use as an internal standard in quantitative studies.[7] However, for accurate quantification, it is crucial to correct for the natural abundance of isotopes in both the analyte and the standard.[8] Failure to do so can lead to an overestimation of the labeled fraction.[8] It is also important to verify the isotopic purity of your ¹³C-labeled tracer.[8][9]
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
Q: I am not seeing any signal, or the signal is very weak for my compound. What should I check?
A:
-
Verify Instrument Performance:
-
Check for a Stable Spray (LC-MS): For ESI, visually inspect the spray at the source. An inconsistent or absent spray can be due to a clog in the needle or tubing.[10]
-
Run a System Suitability Test: Analyze a known standard to confirm the instrument is functioning correctly.
-
-
Optimize Ionization Source Parameters:
-
Adjust Cone/Declustering Potential: This voltage can be optimized to reduce ion clusters and improve signal.[11] Typical values are in the range of 10-60 V.[11]
-
Check Gas Flow Rates (LC-MS): Nebulizing and desolvation gas flow rates are critical for proper droplet formation and desolvation in ESI.[11]
-
Review Temperature Settings: Both the desolvation temperature in ESI and the transfer line/source temperature in GC-MS can impact signal intensity.
-
-
Evaluate Mobile/Carrier Phase Compatibility:
-
Mobile Phase pH (LC-MS): For ESI, adjusting the mobile phase pH to ensure the analyte is in a charged state can significantly improve ionization efficiency.[11]
-
Solvent Choice: The use of chlorinated solvents can promote the formation of [M+Cl]⁻ adducts in negative mode ESI, which might be more readily detected.[1]
-
Issue 2: Unexpected Peaks in the Mass Spectrum
Q: I am observing unexpected peaks that are interfering with my analysis. How can I identify their source?
A:
-
Distinguish Isotope Peaks from Contaminants:
-
Isotope peaks will have a predictable mass difference and intensity ratio relative to the monoisotopic peak.[8] For your compound, look for the characteristic 3:1 ratio for the chlorine isotopes.
-
Contaminants will likely have different retention times if chromatographic separation is adequate.
-
-
Improve Chromatographic Separation:
-
If the interfering peaks are from a co-eluting species, optimize your LC or GC method to improve separation.[8] This could involve changing the gradient, temperature program, or column chemistry.
-
-
Check for In-Source Fragmentation:
-
High source temperatures or high cone voltages can sometimes cause the molecule to fragment within the ion source.[8] Try reducing these parameters to see if the unexpected peaks diminish.
-
-
Identify Potential Contamination Sources:
-
Run a blank injection of your solvent to check for contaminants in your mobile phase or sample preparation workflow.
-
Ensure proper cleaning of the autosampler needle between injections to prevent carryover.[10]
-
Issue 3: Inaccurate Quantitative Results
Q: My quantitative results for the ¹³C-labeled compound seem to be overestimated. What could be the cause?
A:
-
Verify Natural Abundance Correction: Ensure that your data processing includes a correction for the natural abundance of ¹³C and other relevant isotopes. Uncorrected data will inherently include contributions from naturally occurring heavy isotopes, leading to an overestimation of the labeled fraction.[8]
-
Confirm Tracer Purity: Check the isotopic purity of your this compound standard. If the tracer is not 100% pure, this needs to be accounted for in your calculations.[8]
-
Review Correction Parameters: Double-check the elemental composition of your molecule used in your correction software. An incorrect molecular formula will lead to an inaccurate correction.[8]
-
Assess Mass Resolution: If using a high-resolution mass spectrometer, ensure your correction software is configured to handle high-resolution data appropriately to avoid over-correction.[8]
Data Presentation
Table 1: Suggested Starting MS Parameters for this compound using LC-ESI-MS
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV |
| Cone/Declustering Potential | 20 - 50 V | 20 - 50 V |
| Desolvation Temperature | 300 - 450 °C | 300 - 450 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr | 600 - 1000 L/hr |
| Nebulizer Gas Pressure | 20 - 70 psi | 20 - 70 psi |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
Table 2: Suggested Starting MS Parameters for this compound using GC-NCI-MS
| Parameter | Suggested Range |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane or Ammonia |
| Source Temperature | 150 - 250 °C |
| Electron Energy | 70 - 200 eV |
| Emission Current | 100 - 300 µA |
| Transfer Line Temp. | 250 - 300 °C |
Experimental Protocols
Protocol 1: General Procedure for Correcting for Natural Isotope Abundance
-
Data Acquisition: Acquire a high-resolution mass spectrum of your analyte, ensuring sufficient resolution to clearly distinguish the individual isotope peaks.[8]
-
Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for your ion of interest.[8]
-
Software Input: Use a software tool designed for isotope correction. Input the following information:
-
Correction Execution: Run the correction algorithm within the software. The software will deconvolve the data to subtract the contribution of naturally abundant isotopes.[8]
-
Data Analysis: The output will be the corrected isotopologue distribution, which represents the true extent of isotopic labeling. This corrected data can then be used for accurate quantitative analysis.[8]
Protocol 2: Optimization of Cone/Declustering Potential in ESI-MS
-
Infuse the Analyte: Prepare a solution of this compound at a known concentration in a suitable mobile phase and infuse it directly into the mass spectrometer at a constant flow rate.
-
Set Initial Voltage: Begin with a low cone voltage setting, for example, 10 V.[11]
-
Acquire Data: Acquire the mass spectrum and record the intensity of the molecular ion or the primary adduct ion.
-
Increment Voltage: Increase the cone voltage in small increments (e.g., 5 V) and repeat the data acquisition at each step.
-
Monitor Signal and Fragmentation: Observe the intensity of the parent ion. You should see an initial increase in signal as the voltage helps to reduce solvent clusters. At higher voltages, you may observe a decrease in the parent ion signal and an increase in fragment ions due to in-source fragmentation.
-
Determine Optimum Voltage: Plot the intensity of the desired ion versus the cone voltage. The optimal voltage is the one that provides the highest intensity for the parent ion without causing significant fragmentation.
Mandatory Visualizations
Caption: Experimental workflow for MS parameter optimization.
Caption: Troubleshooting decision tree for common MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. Optimized characterization of short-, medium, and long-chain chlorinated paraffins in liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cgspace.cgiar.org [cgspace.cgiar.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Calibration curve problems with (Z)-Chlorolefin-13C6
Welcome to the technical support center for (Z)-Chlorolefin-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound as a stable isotope-labeled internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled internal standard. Its chemical name is 1-(2-chloroethoxy)-4-[(Z)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-phenylbut-1-enyl]benzene.[1] It is a derivative of a triphenylethylene (B188826) compound, structurally related to drugs like tamoxifen (B1202). Its primary application is in quantitative bioanalysis by LC-MS/MS, where it is used to correct for variability in sample preparation and instrument response, ensuring accurate and precise measurement of the unlabeled analyte.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in tightly closed containers at room temperature, protected from light and moisture. For temperature-sensitive applications, storage at 2–8°C or -20°C may be indicated to ensure long-term stability.[1]
Q3: What are the key criteria for a good calibration curve when using this compound?
A3: A good calibration curve should exhibit a linear response with a correlation coefficient (R²) of ≥0.99. The response ratio (analyte peak area / internal standard peak area) should be proportional to the analyte concentration. The calibration standards should bracket the expected concentration range of the unknown samples.
Q4: Why am I observing a chromatographic shift between the analyte and this compound?
A4: While stable isotope-labeled standards are designed to co-elute with the analyte, minor chromatographic shifts can sometimes occur. This can be due to the isotopic labeling slightly altering the physicochemical properties of the molecule. Ensure your chromatography is optimized for good peak shape and resolution. A small, consistent shift is generally acceptable as long as it does not affect integration and the response remains linear.
Troubleshooting Guide: Calibration Curve Problems
This guide addresses common issues encountered during the development and use of calibration curves with this compound.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Poor Linearity (R² < 0.99) | - Inaccurate preparation of calibration standards.- Analyte or internal standard degradation.- Saturation of the detector at high concentrations.- Non-linear detector response.- Matrix effects. | - Verify Standard Preparation: Prepare fresh calibration standards and ensure accurate pipetting.- Check Stability: Investigate the stability of the analyte and this compound in the sample matrix and storage conditions.- Extend Dynamic Range: If detector saturation is suspected, dilute the higher concentration standards or adjust detector settings.- Use a Weighted Regression: For heteroscedastic data, apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression.- Optimize Sample Preparation: Employ a more effective sample cleanup method (e.g., solid-phase extraction) to minimize matrix effects. |
| High Variability in Replicate Injections | - Inconsistent injection volume.- Poor autosampler performance.- Sample instability in the autosampler. | - Check Autosampler: Perform a system suitability test to check for injection precision. Clean the injection port and syringe.- Maintain Sample Temperature: Use a cooled autosampler to prevent degradation of thermally labile compounds. |
| Low Signal or No Signal for this compound | - Incorrect MS/MS transition settings.- Low concentration of the internal standard.- Degradation of the internal standard stock solution.- Ion suppression due to matrix effects. | - Optimize MS/MS Parameters: Infuse a solution of this compound directly into the mass spectrometer to optimize precursor and product ions, and collision energy.- Verify IS Concentration: Prepare a fresh working solution of the internal standard and re-spike the samples.- Evaluate Matrix Effects: Analyze a sample with and without the matrix to assess the degree of ion suppression. Improve sample cleanup if necessary. |
| High Background Noise | - Contaminated mobile phase or LC system.- Matrix interferences.- Improperly cleaned sample vials or well plates. | - Use High-Purity Solvents: Ensure all mobile phase components are LC-MS grade.- Clean the LC System: Flush the system with an appropriate cleaning solution.- Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
Experimental Protocol: Quantification of a Triphenylethylene Analyte in Human Plasma using this compound
This protocol provides a general methodology for the quantitative analysis of a triphenylethylene-based analyte in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Analyte of interest
-
This compound
-
Control human plasma
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
2. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol in water to prepare a series of working solutions for calibration standards.
-
This compound Working Solution (50 ng/mL): Dilute the this compound stock solution with 50% methanol in water.
3. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike control human plasma with the analyte working solutions to achieve a concentration range of 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution (50 ng/mL).
-
Vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A.
5. LC-MS/MS Analysis
| LC Parameters | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Analyte) | To be determined based on analyte structure |
| Product Ion (Analyte) | To be determined based on analyte structure |
| Precursor Ion (this compound) | To be determined (expected m/z around 369.9) |
| Product Ion (this compound) | To be determined |
| Collision Gas | Argon |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
6. Data Analysis
-
Integrate the peak areas for the analyte and this compound.
-
Calculate the peak area ratio (analyte peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. clinivex.com [clinivex.com]
- 2. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Inter-Laboratory Comparison of Chlorolefin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of chlorolefins, with a focus on chlorinated paraffins (CPs), drawing from inter-laboratory comparison studies. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate methods and understanding their comparative performance. The information is based on supporting experimental data from various studies.
Introduction to Chlorolefin Analysis and Inter-Laboratory Comparisons
Chlorolefins, particularly short-chain chlorinated paraffins (SCCPs), are of significant environmental and regulatory concern, leading to their inclusion in international agreements like the Stockholm Convention.[1][2] Accurate quantification is therefore essential. Inter-laboratory comparisons, also known as round-robin or proficiency tests, are crucial for external quality assurance, allowing for the evaluation and comparison of the performance and accuracy of different analytical methods and laboratories.[3][4][5][6] These studies involve distributing identical samples to multiple laboratories for analysis, with the results being collated and compared to assess measurement accuracy and method reliability.[3]
Key Analytical Techniques for Chlorolefin Quantification
The primary analytical techniques employed for the quantification of chlorolefins, especially CPs, are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS).[1][2] A newer, faster method involves direct injection high-resolution mass spectrometry.[7][8][9]
Table 1: Comparison of Analytical Methods for Chlorinated Paraffin Quantification
| Method | Principle | Advantages | Disadvantages | Key Findings from Inter-Laboratory Studies |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then ionizes the compounds and separates the ions based on their mass-to-charge ratio. | Well-established technique with good separation efficiency for many CPs.[10] | May require derivatization for less volatile compounds. Low-resolution instruments can be affected by interferences.[1] | Results can be inconsistent, especially with low-resolution GC.[1] High-resolution GC-MS provides more reliable data.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. It is suitable for a wider range of polar and non-polar compounds than GC. | Can analyze a broader range of CPs without derivatization.[2] | Can exhibit different homolog profiles compared to GC.[1][2] | Results can differ slightly from GC methods, though carbon chain length profiles are often similar.[1][2] |
| Direct Injection High-Resolution Mass Spectrometry (APCI-qTOF-HRMS) | Involves direct injection into an atmospheric pressure chemical ionization source followed by high-resolution mass spectrometry.[7][9] A mathematical algorithm is used for pattern deconvolution and quantification.[7][9] | Extremely fast analysis time (less than 1 minute).[8] Capable of analyzing short, medium, and long-chain CPs in a single injection.[7][9] Good accuracy for spiked samples (91-123%).[7][9] | Concentrations in unspiked field samples showed a larger deviation compared to an independent method (factor of 5 for SCCPs and 16 for MCCPs).[7][9] | A promising alternative for rapid screening and analysis of CPs in environmental samples.[7][8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. While specific protocols vary between laboratories, the general workflows are outlined below.
General Workflow for Inter-Laboratory Comparison of Chlorolefin Quantification
The process of an inter-laboratory comparison study typically follows a structured workflow to ensure consistency and validity of the results.
References
- 1. Interlaboratory trial of short-chain chlorinated paraffin: comparison of mass fractions and homolog profiles in a simulation environmental sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Round-robin test - Wikipedia [en.wikipedia.org]
- 5. spektra-dresden.com [spektra-dresden.com]
- 6. united4efficiency.org [united4efficiency.org]
- 7. Fast quantification of chlorinated paraffins in environmental samples by direct injection high-resolution mass spectrometry with pattern deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast quantification of chlorinated paraffins in environmental samples by direct injection high-resolution mass spectrometry with pattern deconvolution. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Cross-Validation of (Z)-Chlorolefin-13C6
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in complex matrices. This guide provides an objective comparison of (Z)-Chlorolefin-13C6, a stable isotope-labeled (SIL) internal standard, with other common analytical standards. By understanding the principles of cross-validation and the performance characteristics of different standards, you can enhance the quality of your analytical data.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] They offer a level of accuracy and precision that is difficult to achieve with other methods due to their chemical and physical similarity to the analyte of interest.[1] this compound, with its six carbon-13 isotopes, serves as an excellent internal standard for the quantification of (Z)-Chlorolefin and related compounds.
Comparison of Internal Standards
The selection of an internal standard is a critical step in method development. The ideal standard should mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection.[1][2] Here, we compare three common types of internal standards: 13C-labeled standards like this compound, deuterium-labeled standards, and structural analogs.
| Standard Type | Analyte | Chemical Properties | Chromatographic Behavior | Ionization Efficiency | Potential Issues |
| 13C-Labeled (e.g., this compound) | (Z)-Chlorolefin | Identical | Co-elutes with analyte | Identical | None |
| Deuterium-Labeled | (Z)-Chlorolefin | Nearly Identical | May exhibit slight retention time shifts (isotopic effect) | Generally identical | Isotopic effect can lead to chromatographic separation from the analyte, potentially impacting accuracy in the presence of matrix effects.[3][4] |
| Structural Analog | (Z)-Chlorolefin | Similar | Different retention time | Different | Differences in chemical and physical properties can lead to variations in extraction recovery and ionization response, resulting in decreased accuracy and precision.[1][3][4] |
Experimental Protocols
Robust cross-validation of an internal standard involves a series of experiments to assess its performance. The following are key validation experiments:
1. Linearity and Range:
-
Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Analyze the standards using the developed analytical method (e.g., LC-MS/MS).
-
Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Perform a linear regression analysis to determine the coefficient of determination (r²) and the linear range of the assay. An r² value > 0.99 is generally considered acceptable.
2. Accuracy and Precision:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the linear range.
-
Analyze multiple replicates (n≥5) of each QC level on the same day (intra-day precision) and on different days (inter-day precision).
-
Accuracy is expressed as the percentage of the nominal concentration. Precision is expressed as the relative standard deviation (RSD). Acceptance criteria are typically within ±15% for accuracy and ≤15% for RSD.
3. Matrix Effect:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a clean solvent.
-
Set B: Analyte and internal standard spiked into an extracted blank matrix.
-
Set C: Blank matrix extracted and then spiked with the analyte and internal standard.
-
-
The matrix effect is calculated by comparing the peak areas of the analyte and internal standard in the different sets. A value close to 100% indicates a minimal matrix effect. The ability of the internal standard to compensate for matrix effects is a key performance indicator.
4. Stability:
-
Evaluate the stability of the analyte and internal standard in the sample matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.
-
The response of the analyte and internal standard should remain consistent over the tested period.
Workflow for Internal Standard Validation
The following diagram illustrates a typical workflow for the selection and validation of an internal standard for a quantitative analytical method.
Caption: A typical workflow for selecting and validating an internal standard.
Logical Relationship of Internal Standard Choice
The decision to use a particular type of internal standard is based on a hierarchy of performance and availability. The following diagram illustrates this logical relationship.
Caption: A hierarchy illustrating the preference for different internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to (Z)-Chlorolefin-13C6 and its Deuterated Analog as Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of pharmaceutical compounds and their impurities, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the carbon-13 labeled internal standard, (Z)-Chlorolefin-13C6, and its deuterated counterpart for the bioanalysis of (Z)-Chlorolefin, a known intermediate and impurity in the synthesis of Tamoxifen (B1202).
In the landscape of quantitative analysis by mass spectrometry, stable isotope-labeled internal standards (SIL-ISs) are the undisputed gold standard. They offer a way to correct for variability during sample preparation, chromatography, and ionization. The two most common types of SIL-ISs are those labeled with deuterium (B1214612) (²H) and those labeled with carbon-13 (¹³C). While both serve the same fundamental purpose, their performance characteristics can differ significantly, impacting the quality and reliability of analytical data.
Performance Comparison: this compound vs. Deuterated (Z)-Chlorolefin
The superiority of a ¹³C-labeled internal standard over a deuterated one lies in its closer physicochemical similarity to the unlabeled analyte. This is particularly crucial for robust and accurate quantification in complex biological matrices.
| Feature | This compound | Deuterated (Z)-Chlorolefin | Rationale & Implications for (Z)-Chlorolefin Analysis |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled (Z)-Chlorolefin. | Potential for Shift: Deuterated compounds often exhibit a slight chromatographic shift, eluting earlier than the native analyte.[1][2] | Perfect co-elution ensures that both the analyte and the internal standard experience identical matrix effects, leading to more accurate and precise quantification. A chromatographic shift with a deuterated standard can lead to differential ion suppression or enhancement, compromising data accuracy.[2] |
| Isotopic Stability | High: The ¹³C label is integrated into the carbon backbone of the molecule and is not susceptible to exchange. | Potential for Exchange: Deuterium atoms, especially if located at certain positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent. | High isotopic stability of ¹³C-labeled standards guarantees that the mass difference between the standard and the analyte remains constant throughout the analytical process, preventing quantification errors. |
| Accuracy and Precision | High: The identical behavior to the analyte leads to improved accuracy and precision in quantitative assays. Studies on related compounds like Tamoxifen have shown excellent linearity and recovery with ¹³C-labeled standards.[3] | Variable: The potential for chromatographic shifts and isotopic instability can introduce bias and variability, leading to less accurate and precise results. | For regulatory submissions and critical research findings, the enhanced accuracy and precision offered by ¹³C-labeled standards provide a higher degree of confidence in the data. |
| Matrix Effect Compensation | Superior: Due to perfect co-elution, it provides the most effective compensation for matrix-induced signal suppression or enhancement. | Sub-optimal: Any separation between the analyte and the deuterated standard can result in incomplete compensation for matrix effects, as the two molecules are not experiencing the same analytical environment at the same time. | In complex matrices such as plasma or tissue homogenates, where matrix effects are more pronounced, the use of a ¹³C-labeled standard is highly recommended to ensure data reliability. |
Experimental Protocols
The following are detailed methodologies for the quantitative analysis of (Z)-Chlorolefin in a pharmaceutical drug substance, adapted from established protocols for Tamoxifen and its impurities.
Sample Preparation: Spiking and Extraction
This protocol outlines the preparation of a sample for the analysis of (Z)-Chlorolefin impurity in a bulk drug substance.
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of unlabeled (Z)-Chlorolefin in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of a deuterated analog of a related compound (e.g., Tamoxifen-d5) in methanol at a concentration of 1 mg/mL for comparative analysis.
-
From these stock solutions, prepare working solutions at appropriate concentrations for spiking.
-
-
Sample Spiking:
-
Accurately weigh 100 mg of the Tamoxifen bulk drug substance.
-
Spike the bulk drug substance with a known amount of the unlabeled (Z)-Chlorolefin standard to create a quality control sample.
-
Add a fixed amount of the this compound internal standard working solution. For comparison, a separate set of samples can be prepared using the deuterated internal standard.
-
-
Extraction:
-
Dissolve the spiked drug substance in a suitable solvent mixture (e.g., acetonitrile:water 50:50 v/v).
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any undissolved particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section details the liquid chromatography and mass spectrometry conditions for the separation and detection of (Z)-Chlorolefin and its internal standards.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(Z)-Chlorolefin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) + 6 -> Product ion (m/z)
-
Deuterated Standard: Precursor ion (m/z) + n -> Product ion (m/z) (where 'n' is the number of deuterium atoms)
-
-
Collision Energy and other MS parameters: Optimize for each analyte and internal standard to achieve maximum signal intensity.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the key difference in chromatographic behavior between ¹³C-labeled and deuterated internal standards.
Conclusion
For the robust and accurate quantification of (Z)-Chlorolefin, the use of its ¹³C-labeled internal standard, this compound, is highly recommended. Its identical chromatographic behavior and high isotopic stability provide superior performance compared to a deuterated standard, especially in complex matrices. This leads to more reliable and defensible data, which is critical in research, drug development, and quality control settings. While deuterated standards can be a viable option in some scenarios, careful validation is necessary to mitigate the potential for analytical inaccuracies arising from chromatographic shifts and isotopic instability. For the highest level of data integrity, the investment in a ¹³C-labeled internal standard is a scientifically sound choice.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary results using a kit to measure tamoxifen and metabolites concentrations in capillary blood samples from women with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Trace Chlorolefins: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of chlorolefins at trace levels is a critical analytical challenge. This guide provides a detailed comparison of analytical methodologies, focusing on the use of (Z)-Chlorolefin-13C6 as an internal standard for isotope dilution mass spectrometry, alongside alternative techniques such as purge and trap and headspace gas chromatography-mass spectrometry (GC-MS).
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with GC-MS is a powerful technique for the quantification of chlorolefins. This method, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in terms of accuracy and precision by correcting for sample matrix effects and variations in sample preparation and analysis.
Performance Comparison: Limit of Detection
The limit of detection (LOD) is a key performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from background noise. The following table summarizes the reported LODs for representative chlorolefins using different analytical approaches. While specific LOD data for a method employing this compound was not found in the reviewed literature, the use of 13C-labeled internal standards is widely recognized to enhance sensitivity and reproducibility. For the purpose of this comparison, a representative LOD for a similar 13C-labeled internal standard method is included to illustrate the expected performance.
| Analyte | Method | Internal Standard | Limit of Detection (LOD) |
| cis-1,2-Dichloroethene | Isotope Dilution GC-MS | Representative 13C-labeled standard | Potentially < 0.01 µg/L |
| cis-1,2-Dichloroethene | Purge and Trap GC-MS (EPA Method 524.3) | Standard Internal Standards (e.g., fluorobenzene) | 0.17 µg/L[1] |
| Vinyl Chloride | Headspace GC-MS | Not specified | 0.001 µg/L[2] |
| Vinyl Chloride | Purge and Trap GC-MS | Not specified | Data not available |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are the experimental protocols for the key methods discussed.
Isotope Dilution GC-MS using this compound
This method involves spiking the sample with a known amount of this compound, which serves as an internal standard. The ratio of the native analyte to the labeled standard is then measured by GC-MS, allowing for precise quantification.
Sample Preparation:
-
Collect the water sample in a vial with no headspace.
-
Add a known concentration of this compound solution to the sample.
-
Thoroughly mix the sample to ensure homogeneity.
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-624 or equivalent capillary column.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Helium.
-
Oven Program: Optimized for the separation of target chlorolefins.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the native chlorolefin and the 13C-labeled internal standard.
-
Purge and Trap GC-MS (based on EPA Method 524.3)
This is a widely used method for the analysis of volatile organic compounds (VOCs) in water.[3][4]
Sample Preparation and Analysis:
-
A 5 mL water sample is placed in a sparging vessel.[3]
-
An inert gas (e.g., helium) is bubbled through the sample, purging the volatile chlorolefins.
-
The purged analytes are trapped on a sorbent trap.
-
The trap is heated, and the analytes are desorbed into the GC-MS system for analysis.
Static Headspace GC-MS
This technique is suitable for the analysis of volatile compounds in various matrices.
Sample Preparation and Analysis:
-
A water sample is placed in a sealed headspace vial.
-
The vial is heated to a specific temperature to allow the volatile chlorolefins to partition into the headspace.[5]
-
A portion of the headspace gas is injected into the GC-MS for analysis.[5]
Workflow and Pathway Diagrams
To visually represent the analytical processes, the following diagrams have been generated using the DOT language.
Figure 1. Comparison of analytical workflows for chlorolefin detection.
Figure 2. The principle of isotope dilution mass spectrometry.
References
A Guide to Certified Reference Materials for Accurate Chlorolefin Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chlorolefins is critical for ensuring product safety, regulatory compliance, and the integrity of experimental data. Certified Reference Materials (CRMs) are the cornerstone of analytical quality control, providing a benchmark for method validation, calibration, and ongoing performance verification. This guide offers a comparative overview of commercially available CRMs for the analysis of common chlorolefins, details the experimental protocols for their use, and explores alternative quality assurance materials.
Comparison of Certified Reference Materials for Chlorolefin Analysis
The selection of an appropriate CRM is dependent on the specific chlorolefin of interest, the analytical method employed, and the required level of uncertainty. Major suppliers of analytical standards, such as Sigma-Aldrich, AccuStandard, and LGC Standards, offer a range of CRMs for chlorolefins, primarily as solutions in methanol (B129727) or as neat materials. These products are manufactured and certified under rigorous quality management systems, typically accredited to ISO 17034 and ISO/IEC 17025.[1]
Below is a summary of representative CRMs for commonly analyzed chlorolefins. The certified values and uncertainties are sourced from example Certificates of Analysis and product specifications. It is crucial to consult the specific certificate for the lot in use for the most accurate and up-to-date information.
| Analyte | Supplier | Product Number (Example) | Concentration | Uncertainty | Purity | Traceability |
| Trichloroethylene | Sigma-Aldrich | PHR1562 | Neat | Varies by lot (refer to CoA) | ≥99.5% | Traceable to USP and EP primary standards[1] |
| AccuStandard | M-502-51N | 1000 µg/mL in Methanol | Varies by lot (refer to CoA) | N/A (Solution) | NIST traceable | |
| LGC Standards | DRE-C17739300 | Neat | Varies by lot (refer to CoA) | High Purity | ISO 17034 | |
| Tetrachloroethylene | AccuStandard | M-502-45N | Neat | Varies by lot (refer to CoA) | High Purity | NIST traceable[2] |
| AccuStandard | APP-9-194 | 100 µg/mL in Methanol | Varies by lot (refer to CoA) | N/A (Solution) | NIST traceable[3] | |
| Vinyl Chloride | LGC Standards | LGCAMP1328.06-01 | 1000 µg/mL in Methanol | Varies by lot (refer to CoA) | N/A (Solution) | ISO 17025[4] |
Note: The uncertainty values are typically expressed as an expanded uncertainty at a 95% confidence level. "N/A" for purity indicates that the material is provided as a solution, where the certified property is the concentration.
The Hierarchy of Reference Materials
Understanding the different types of reference materials and their relationships is essential for their appropriate application in a laboratory's quality system.
Experimental Protocols for Chlorolefin Analysis
The analysis of chlorolefins in various matrices is commonly performed using gas chromatography (GC) coupled with a mass spectrometer (MS) or other sensitive detectors. The following protocols are based on established methods such as U.S. Environmental Protection Agency (EPA) Method 8260B for volatile organic compounds.[5][6]
Preparation of Calibration Standards
-
Stock Standard Preparation: If starting from a neat CRM, accurately weigh a precise amount and dissolve it in a Class A volumetric flask with a suitable solvent (e.g., methanol) to create a high-concentration stock standard.
-
Working Standard Dilutions: Prepare a series of working standards by performing serial dilutions of the stock standard or a purchased solution CRM. The concentration range of the working standards should bracket the expected concentration of the chlorolefins in the samples. A minimum of five concentration levels is recommended for the initial calibration curve.
Sample Preparation (for Water Samples)
-
Purge and Trap: For volatile chlorolefins in aqueous matrices, a purge and trap system is a common sample introduction technique. An inert gas is bubbled through the sample, stripping the volatile analytes which are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC system.
-
Headspace Analysis: An alternative to purge and trap is static headspace analysis, where the sample is equilibrated in a sealed vial, and a portion of the vapor phase (headspace) is injected into the GC.
GC/MS Instrumentation and Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for volatile organic compound analysis (e.g., a 60 m x 0.25 mm ID, 1.4 µm film thickness column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature program is used to separate the chlorolefins from other components in the sample. A typical program might start at a low temperature (e.g., 35°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis.
-
Quality Control
-
Initial Calibration: Analyze the series of working standards to establish a calibration curve. The linearity of the curve should be verified (e.g., R² > 0.995).
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed at regular intervals to monitor the stability of the analytical system.
-
Method Blank: Analyze a sample of clean matrix (e.g., reagent water) to ensure that the analytical system is free from contamination.
-
Laboratory Control Sample (LCS): A CRM of known concentration is analyzed with each batch of samples to assess the accuracy of the method.
Experimental Workflow for Chlorolefin Analysis
The following diagram illustrates a typical workflow for the analysis of chlorolefins in a water sample using a certified reference material.
Alternative Quality Assurance Materials: Proficiency Testing Schemes
Beyond the use of individual CRMs for calibration and internal quality control, participation in proficiency testing (PT) schemes provides an external and objective assessment of a laboratory's analytical performance. PT schemes, offered by organizations such as Eurofins and BIPEA, involve the analysis of blind samples containing unknown concentrations of target analytes, including chlorolefins.[7][8]
The results are submitted to the provider and compared against the assigned values and the performance of other participating laboratories. This inter-laboratory comparison is a powerful tool for:
-
Verifying the accuracy and reliability of a laboratory's measurements.
-
Identifying potential systematic errors in analytical methods.
-
Demonstrating competence to accreditation bodies and clients.
PT samples are typically provided in a matrix relevant to the testing field, such as drinking water or wastewater, offering a more realistic challenge than simple solution standards. While not a replacement for daily quality control with CRMs, proficiency testing is a critical component of a comprehensive quality assurance program.
References
- 1. Trichloroethylene Pharmaceutical Secondary Standard; Certified Reference Material 79-01-6 [sigmaaldrich.com]
- 2. accustandard.com [accustandard.com]
- 3. accustandard.com [accustandard.com]
- 4. Vinyl chloride 1000 µg/mL in Methanol | LGC Standards [lgcstandards.com]
- 5. epa.gov [epa.gov]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. Proficiency testing programs WATERS - Bipea [bipea.org]
- 8. eptis.org [eptis.org]
A Head-to-Head Battle: GC-MS vs. LC-MS for the Analysis of Chlorolefins
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for chlorolefin analysis, backed by experimental data and detailed protocols.
The accurate and sensitive detection of chlorolefins, a class of halogenated hydrocarbons, is of paramount importance in environmental monitoring, toxicology studies, and pharmaceutical development due to their potential health risks. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these two methods is not always straightforward and depends on the specific chlorolefin, the sample matrix, and the analytical objectives. This guide provides an in-depth comparison of GC-MS and LC-MS for chlorolefin analysis, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making an informed decision.
At a Glance: Key Differences and Considerations
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Best Suited For | Volatile and semi-volatile chlorolefins (e.g., vinyl chloride, trichloroethylene). | Less volatile, more polar, and thermally labile chlorolefins or their metabolites/adducts. |
| Sample Volatility | High volatility required. | Not a primary requirement. |
| Derivatization | Generally not required for volatile chlorolefins. | Often necessary for small, non-polar chlorolefins to improve retention and ionization. |
| Sensitivity | High sensitivity for volatile compounds. | Can offer very high sensitivity, especially for derivatives or larger molecules. |
| Sample Throughput | Can be high with headspace and autosampler technology. | Can be high, particularly with modern UHPLC systems. |
Quantitative Performance Data
A direct comparison of performance metrics for the same underivatized chlorolefin by both GC-MS and LC-MS is scarce in scientific literature, primarily because GC-MS is the more conventional and direct method for small, volatile chlorolefins. LC-MS is typically employed for their more polar and less volatile metabolites or when derivatization is performed.
The following tables summarize representative quantitative data from studies utilizing either GC-MS or LC-MS for the analysis of specific chlorolefins or their metabolites.
Table 1: Quantitative Performance Data for Chlorolefin Analysis by GC-MS
| Analyte | Matrix | Method | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |
| Vinyl Chloride | PVC material | HS-SPME-GC/MS | 0.05 µg/kg | 0.17 µg/kg | Not specified | Not specified | [1] |
| Trichloroethylene | Water | LLME-SPME-GC/MS | Not specified | 10 ng/mL | >0.99 | 29-41 | [2] |
| 1,2-Dichloroethane | Workplace Air | GC-MS | Not specified | 0.009 mg/m³ | Not specified | 101 | [3] |
Table 2: Quantitative Performance Data for Chlorolefin Metabolite Analysis by LC-MS/MS
| Analyte | Matrix | Method | LOD (nM) | LOQ (nM) | Linearity (R²) | Recovery (%) | Reference |
| TCE Metabolites (DCVG, DCVC, NAcDCVC) | Serum | LC-MS/MS | 0.0057 - 0.0120 | 0.0189 - 0.0401 | >0.998 | 75.9 - 115.5 | [4] |
| Vinyl Chloride-induced DNA adduct (εG) | Rat Tissue | LC-MS/MS | 3 fmol | 4-5 fmol | Not specified | Not specified | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; HS-SPME: Headspace Solid-Phase Microextraction; LLME: Liquid-Liquid Microextraction; TCE: Trichloroethylene; DCVG: S-(1,2-dichlorovinyl)-glutathione; DCVC: S-(1,2-dichlorovinyl)-L-cysteine; NAcDCVC: N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine; εG: N2,3-ethenoguanine.
Experimental Workflows
To visualize the analytical processes, the following diagrams illustrate the typical experimental workflows for GC-MS and LC-MS analysis of chlorolefins.
References
- 1. Czech Journal of Food Sciences: Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography/mass spectrometry [cjfs.agriculturejournals.cz]
- 2. mdpi.com [mdpi.com]
- 3. series.publisso.de [series.publisso.de]
- 4. LC-MS Determination of Trichloroethylene Glutathione Conjugation Metabolites in a Parkinson's Disease Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DEVELOPMENT AND APPLICATION OF AN LC-MS/MS METHOD FOR THE DETECTION OF THE VINYL CHLORIDE-INDUCED DNA ADDUCT N2,3-ETHENOGUANINE IN TISSUES OF ADULT AND WEANLING RATS FOLLOWING EXPOSURE TO [13C2]-VC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling and Disposal of (Z)-Chlorolefin-13C6
(Z)-Chlorolefin-13C6 is a stable, non-radioactive, isotopically labeled compound intended for laboratory research purposes only. [1][2][] Proper handling and disposal are essential to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Use safety glasses or goggles to prevent eye contact.[4]
-
A lab coat or long-sleeved shirt and long pants should be worn to minimize skin exposure.[4]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors.
Storage:
-
Store in a tightly sealed container in a cool, dry place, protected from light and moisture, unless otherwise specified on the product label.[2]
-
Keep away from incompatible materials.
Spill Cleanup:
-
Evacuate and restrict access to the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and spill residue into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Do not allow the spilled material or cleanup materials to enter sewers or waterways.[5][6]
Quantitative Data Summary
| Property | Data | Reference |
| Isotopic Nature | Stable Isotope (Carbon-13) | [1] |
| Radioactivity | Non-radioactive | [1][] |
| Intended Use | Laboratory research and development only | [2] |
| Water Solubility | Expected to be very low (based on similar chlorinated olefins) | [4] |
| Acute Toxicity | Expected to be of very low acute toxicity | [4] |
| Potential Health Effects | May cause slight eye irritation and mild skin irritation with prolonged or repeated contact. | [4] |
Disposal Protocol for this compound
As this compound is a non-radioactive, stable isotope-labeled compound, its disposal procedure is governed by its chemical properties as a chlorinated olefin.[1][] Disposal must comply with all local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other solvent wastes.[6] Mixing can complicate disposal and may be prohibited.
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, absorbent materials), and empty containers, in a designated hazardous waste container.
-
-
Waste Container Labeling:
-
Clearly label the waste container as "Hazardous Waste" and with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Keep the container tightly sealed and store it in a designated secondary containment area.
-
-
Waste Disposal:
-
The preferred method for the disposal of chlorinated organic compounds is incineration by a licensed hazardous waste disposal facility .[6]
-
Contact your institution's Environmental Health and Safety (EH&S) department or a certified chemical waste contractor to arrange for pickup and disposal.
-
Do not dispose of this compound down the drain, in regular trash, or by evaporation. [6]
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
